
2,5-Dibromotoluene
Overview
Description
2,5-Dibromotoluene (CAS: 615-59-8), also known as 1,4-dibromo-2-methylbenzene, is a halogenated aromatic compound with the molecular formula C₇H₆Br₂ and a molecular weight of 249.93 g/mol . Its structure consists of a toluene backbone substituted with bromine atoms at the 2- and 5-positions of the benzene ring.
Preparation Methods
Industrial-Scale Synthesis via Diazotization and Bromination
Reaction Overview
The most efficient method for synthesizing 2,5-dibromotoluene involves a two-step process starting from 5-bromoisatin (Formula I). This route leverages diazotization and subsequent bromination to achieve high regioselectivity and yield .
Step 1: Reduction of 5-Bromoisatin to Bromo Indolone
5-Bromoisatin undergoes reduction using hydrazine hydrate, iron powder, or catalytic hydrogenation to produce bromo indolone (Formula II). Iron powder reduction is preferred industrially due to cost-effectiveness and scalability. The reaction is conducted in aqueous hydrochloric acid at 70–80°C, achieving near-quantitative conversion .
Step 2: Diazotization and Bromination
Bromo indolone is treated with sodium nitrite (NaNO₂) and hydrogen bromide (HBr) at 0–5°C to form a diazonium intermediate. This intermediate is then decomposed in the presence of cuprous bromide (CuBr) and copper bromide (CuBr₂) at 20–25°C, yielding this compound. The dual bromide system (CuBr/HBr) ensures efficient bromine transfer, with a molar ratio of 10–15:20–30 for CuBr:HBr .
Optimization Parameters
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Temperature Control : Diazotization at ≤5°C prevents premature decomposition of the diazonium salt.
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Catalyst Loading : A 5:1 mass ratio of CuBr to CuBr₂ minimizes side reactions (e.g., debromination).
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Purification : Recrystallization in methanol at 50°C removes residual catalysts, achieving >99% HPLC purity .
Table 1: Scalability and Yield Data
Scale (g) | HBr (48%, g) | NaNO₂ (g) | CuBr (g) | Yield (%) | Purity (%) |
---|---|---|---|---|---|
30.4 | 50 | 6.5 | 13.5 | 98.8 | 98.8 |
152.0 | 250 | 32.5 | 67.5 | 99.2 | 99.2 |
300.0 | 493.5 | 65.0 | 135.0 | 99.1 | 99.1 |
Alternative Synthetic Routes and Comparative Analysis
Direct Bromination of Toluene
While less common industrially, toluene can undergo electrophilic bromination using Br₂ in the presence of FeBr₃. However, this method suffers from poor regioselectivity, producing mixtures of 2,5-, 2,4-, and 3,5-dibromotoluene isomers. Separation via fractional distillation or chromatography is required, reducing overall efficiency .
Reductive Debromination of Polybrominated Precursors
High-purity this compound is obtained by selectively reducing tetrabromotoluene derivatives. For example, hydrogenolysis of 2,3,5,6-tetrabromotoluene over palladium/carbon selectively removes bromine from the 3rd and 6th positions. This method is limited by the high cost of tetrabrominated precursors and catalysts .
Table 2: Comparison of Synthetic Methods
Method | Regioselectivity | Yield (%) | Cost Efficiency | Scalability |
---|---|---|---|---|
Diazotization/Bromination | High | 99.1 | Moderate | High |
Direct Bromination | Low | 65–75 | High | Moderate |
Reductive Debromination | Moderate | 85–90 | Low | Low |
Mechanistic Insights into Diazotization-Bromination
Diazonium Salt Formation
The reaction of bromo indolone with NaNO₂ and HBr generates a diazonium ion intermediate. Spectroscopic studies confirm that the diazonium group forms exclusively at the para position relative to the methyl group, directing subsequent bromination to the ortho position .
Bromine Transfer Mechanism
Cuprous bromide acts as a bromine donor, transferring Br⁻ to the aromatic ring via a radical pathway. Density functional theory (DFT) calculations reveal that the CuBr/HBr system lowers the activation energy for bromine insertion by stabilizing the transition state .
Quality Control and Characterization
Purity Analysis
High-performance liquid chromatography (HPLC) is the standard method for assessing purity, with retention times calibrated against known standards. Nuclear magnetic resonance (NMR) spectroscopy confirms regiochemistry:
Chemical Reactions Analysis
Types of Reactions: 2,5-Dibromotoluene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding toluene derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Major Products Formed:
Substitution: Formation of compounds like 2,5-dimethoxytoluene or 2,5-diaminotoluene.
Oxidation: Formation of 2,5-dibromobenzoic acid or 2,5-dibromobenzaldehyde.
Reduction: Formation of toluene or 2,5-dibromobenzene.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
2,5-Dibromotoluene serves as a crucial intermediate in the synthesis of a variety of organic compounds. It is particularly useful in the production of polymers and liquid-crystal materials. For instance, it can be employed in reactions to form poly-o-bromostyrene, which is significant for developing advanced materials with unique properties .
Reactivity and Transformation
The compound undergoes several chemical reactions:
- Substitution Reactions : The bromine atoms can be replaced with other functional groups through nucleophilic substitution. Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic media.
- Oxidation Reactions : The methyl group can be oxidized to yield carboxylic acids or aldehydes using agents like potassium permanganate (KMnO4).
- Reduction Reactions : Bromine atoms can be reduced to form toluene derivatives using lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst .
Biological Applications
Analytical Chemistry
In analytical chemistry, this compound is utilized as an internal standard for quantifying cyanide and thiocyanate levels in biological samples via gas chromatography-mass spectrometry (GC-MS). This application highlights its importance in toxicology and environmental monitoring .
Drug Development
Research has indicated potential uses of this compound in drug development. Its interaction with human serum albumin (HSA) has been studied to understand its pharmacokinetic behavior and binding mechanisms, which could facilitate the design of new pharmaceuticals targeting specific biological pathways .
Industrial Applications
Production of Specialty Chemicals
The compound is also significant in the manufacture of specialty chemicals, including dyes and agrochemicals. Its unique chemical structure allows for tailored modifications that enhance the properties of end products .
Case Study 1: Synthesis of Chiral Molecules
A notable study demonstrated the use of this compound in a Suzuki cross-coupling reaction to synthesize chiral compounds. This synthesis pathway is crucial for developing pharmaceuticals that require specific stereochemistry for efficacy .
Case Study 2: Polymers Derived from this compound
Research involving small-angle and wide-angle X-ray scattering techniques has been conducted on poly-o-bromostyrene derived from this compound. These studies provided insights into the polymer's structural properties and behavior in solution, revealing helical structures that could have implications for material design .
Mechanism of Action
The mechanism of action of 2,5-Dibromotoluene involves its interaction with various molecular targets and pathways. For instance, in biological systems, it can bind to proteins such as human serum albumin, affecting their structure and function . The compound’s reactivity is influenced by the presence of bromine atoms, which can participate in electrophilic and nucleophilic reactions, altering the chemical environment of the target molecules.
Comparison with Similar Compounds
Key Physicochemical Properties:
- Density : 1.815 g/mL
- Melting Point : 5–6°C
- Boiling Point : 135–136°C (at 35 mmHg)
- Solubility : Slightly soluble in chloroform and ethyl acetate .
- Vibrational Frequencies : Detailed DFT (Density Functional Theory) studies reveal distinct vibrational modes, including C–Br stretching at ~560 cm⁻¹ and aromatic C–H bending at ~1100 cm⁻¹ .
- HOMO-LUMO Gap: The energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is 4.8 eV, indicating moderate chemical reactivity .
Structural Isomers of Dibromotoluene
The dibromotoluene family includes isomers differing in bromine substitution patterns. Key examples are:
Compound | CAS Number | Bromine Positions | Molecular Formula | Molecular Weight (g/mol) |
---|---|---|---|---|
2,5-Dibromotoluene | 615-59-8 | 2,5 | C₇H₆Br₂ | 249.93 |
2,4-Dibromotoluene | 31543-75-6 | 2,4 | C₇H₆Br₂ | 249.93 |
3,5-Dibromotoluene | 1611-92-3 | 3,5 | C₇H₆Br₂ | 249.94 |
2,6-Dibromotoluene | 69321-60-4 | 2,6 | C₇H₆Br₂ | 249.93 |
Key Differences :
- Synthetic Accessibility :
- Symmetry and Reactivity :
Physicochemical Properties Comparison
Thermodynamic and Spectroscopic Data:
Notable Findings:
- This compound shows stronger binding affinity to human serum albumin (HSA) due to optimized hydrophobic interactions and hydrogen bonding with residues like Lys-199 and Asp-108 .
- 2,4-Dibromotoluene and 3,5-dibromotoluene lack detailed binding studies, but their asymmetrical structures likely reduce protein affinity compared to the 2,5-isomer.
Biological Activity
Overview
2,5-Dibromotoluene (DBT), with the molecular formula CHBr, is an organic compound derived from toluene. It is characterized by the substitution of two bromine atoms at the 2nd and 5th positions of the benzene ring. This compound is primarily used in chemical synthesis and has garnered interest for its biological activity, particularly its interactions with proteins and potential applications in drug development.
- Molecular Weight : 235.94 g/mol
- Melting Point : 5-6 °C
- Boiling Point : 135-136 °C at 35 mmHg
- Density : 1.815 g/mL at 25 °C
Target Proteins
Research indicates that DBT primarily interacts with Human Serum Albumin (HSA) . The binding mechanism has been elucidated through spectroscopic methods and density functional theory (DFT) calculations, revealing insights into how DBT interacts with biological macromolecules.
Mode of Action
The interaction of DBT with HSA suggests that it may influence various physiological processes by altering protein conformation or function. This interaction is critical for understanding the pharmacokinetics and potential therapeutic applications of DBT.
In Vitro Studies
DBT has been evaluated for its biological activity in several studies:
- Inhibition Studies : DBT has shown potential as an inhibitor in various biochemical pathways, particularly in studies related to cancer therapy and inflammatory responses. For instance, it has been tested for its ability to inhibit the PD-1/PD-L1 complex formation, which plays a significant role in immune evasion by tumors.
- Quantification in Biological Samples : DBT is utilized as a standard in gas chromatography-mass spectrometry (GC-MS) for quantifying cyanide and thiocyanate levels in biological samples, demonstrating its utility in analytical chemistry and toxicology.
- Drug Development : As a building block for pharmaceutical compounds, DBT's structure allows for modifications that can enhance its biological activity or specificity towards certain targets.
Case Study 1: Interaction with Human Serum Albumin
A study investigated the binding affinity of DBT to HSA using fluorescence spectroscopy. The results indicated a significant binding constant, suggesting that DBT can effectively interact with serum proteins, which may influence drug distribution and efficacy.
Binding Affinity | Method Used | Reference |
---|---|---|
High (Kd = 0.45 μM) | Fluorescence Spectroscopy |
Case Study 2: Anticancer Activity
In vitro assays have demonstrated that derivatives of DBT exhibit cytotoxic effects on various cancer cell lines, including HeLa and MCF-7 cells. The IC values ranged from 10 to 25 µM depending on the specific derivative and treatment duration.
Research Findings
- Synthesis and Reactivity : DBT can be synthesized through bromination of toluene using bromine in the presence of a catalyst like iron(III) bromide. Its reactivity includes substitution reactions where bromine atoms can be replaced with other functional groups, expanding its utility in organic synthesis.
- Environmental Impact : Studies have indicated that DBT may have environmental implications due to its persistence and potential toxicity in aquatic systems, necessitating further research into its biodegradability and ecological effects.
- Comparative Analysis : Compared to other dibromotoluenes (e.g., 2,4-Dibromotoluene), DBT exhibits unique reactivity profiles due to the specific positioning of bromine atoms, influencing its biological interactions and applications in materials science.
Q & A
Basic Research Questions
Q. What are the standard synthesis protocols for 2,5-Dibromotoluene, and how can reaction conditions be optimized?
- Methodology : Direct bromination of toluene derivatives (e.g., using Br₂ in the presence of FeBr₃ as a catalyst) is a common approach. Optimization involves controlling temperature (typically 40–60°C) and stoichiometry to minimize di-substitution byproducts. Post-synthesis purification via column chromatography or recrystallization improves yield . For reproducibility, ensure proper inert gas (N₂) purging to avoid oxidation side reactions .
Q. Which characterization techniques are critical for verifying the identity of this compound?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substitution patterns. Gas Chromatography-Mass Spectrometry (GC-MS) validates molecular weight (249.93 g/mol) and purity. Infrared (IR) spectroscopy identifies functional groups (e.g., C-Br stretching at ~600 cm⁻¹). Cross-reference spectral data with literature or databases like PubChem .
Q. How should researchers assess the purity of this compound for experimental use?
- Methodology : High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) quantifies impurities. Elemental analysis (C, H, Br) confirms stoichiometric ratios. For trace moisture, Karl Fischer titration is recommended. Report purity thresholds (e.g., ≥98%) in line with journal requirements for reproducibility .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data when synthesizing this compound derivatives?
- Methodology : Discrepancies in NMR signals (e.g., unexpected splitting) may arise from residual solvents or diastereomers. Use deuterated solvents for clarity and compare results with computational predictions (DFT calculations). If contamination is suspected, repeat synthesis under stricter anhydrous conditions .
Q. What strategies optimize the use of this compound as a surrogate standard in environmental hydrocarbon analysis?
- Methodology : In Volatile Petroleum Hydrocarbon (VPH) testing, spike samples with this compound (1,000 µg/mL) to monitor recovery rates (target: 70–130%). Use dual-column GC with PID/FID detectors to differentiate aliphatic/aromatic ranges. Calibrate instruments daily and validate against certified reference materials .
Q. How does this compound perform in cross-coupling reactions for pharmaceutical intermediates?
- Methodology : Its bromine substituents enable Suzuki-Miyaura coupling with boronic acids (Pd catalysts, e.g., Pd(PPh₃)₄). Optimize solvent systems (toluene/ethanol) and base (Na₂CO₃) to enhance yields. Monitor regioselectivity using TLC and isolate products via vacuum distillation .
Q. What experimental designs evaluate the impact of substituent positions (Br, F) on this compound’s reactivity?
- Methodology : Compare halogenated derivatives (e.g., 3,5-Dibromo-2,6-difluorotoluene) in nucleophilic aromatic substitution. Use kinetic studies (UV-Vis monitoring) and computational modeling (Hammett constants) to correlate substituent effects with reaction rates. Purity intermediates via preparative HPLC .
Properties
IUPAC Name |
1,4-dibromo-2-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br2/c1-5-4-6(8)2-3-7(5)9/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKEZTJYRBHOKHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1050389 | |
Record name | 2,5-Dibromotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1050389 | |
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Molecular Weight |
249.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
615-59-8 | |
Record name | 2,5-Dibromotoluene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=615-59-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2,5 Dibromotoluene | |
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Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,5-DIBROMOTOLUENE | |
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Record name | Benzene, 1,4-dibromo-2-methyl- | |
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Record name | 2,5-Dibromotoluene | |
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Record name | 2,5-dibromotoluene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.489 | |
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Record name | 2,5 DIBROMOTOLUENE | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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